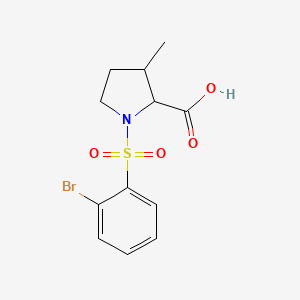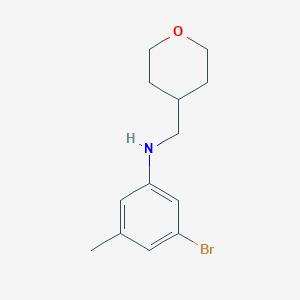
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid, also known as SMIP-016, is a chemical compound that has been researched for its potential use in treating various medical conditions. The compound has shown promising results in scientific studies, and researchers are continuing to explore its potential applications.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid involves the inhibition of a specific enzyme, known as 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme plays a role in the metabolism of prostaglandins, which are involved in inflammation and pain. By inhibiting 15-PGDH, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid can increase the levels of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and pain, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has also been studied for its effects on other physiological processes. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid in lab experiments is its specificity for 15-PGDH. This allows researchers to study the effects of inhibiting this enzyme without affecting other physiological processes. However, one limitation of using 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid is its relatively low potency compared to other inhibitors of 15-PGDH. This may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid. One area of interest is its potential use in treating cancer, either alone or in combination with other drugs. Researchers may also explore its potential use in treating other inflammatory conditions, such as arthritis or inflammatory bowel disease. Finally, further studies may be conducted to better understand the biochemical and physiological effects of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid, and to explore its potential use in other areas of medicine.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid involves several steps, including the reaction of 5-bromoindan-1-one with sodium hydride, followed by the reaction of the resulting compound with methylamine. The final step involves the reaction of the resulting compound with 2,3-dimethylpyrrole-1-carboxylic acid.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has been studied for its potential use in treating a variety of medical conditions, including cancer, inflammation, and pain. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation and pain.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-7-8-16(14(10)15(17)18)21(19,20)13-6-5-11-3-2-4-12(11)9-13/h5-6,9-10,14H,2-4,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERDFLGJSVPHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
![(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632576.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)

![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)



![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)